molecular formula C11H9NO2S B569697 2-(Phenoxymethyl)thiazole-4-carbaldehyde CAS No. 1082576-04-2

2-(Phenoxymethyl)thiazole-4-carbaldehyde

Cat. No. B569697
M. Wt: 219.258
InChI Key: LWFBPIWCVMQAMZ-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)thiazole-4-carbaldehyde is a chemical compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-(Phenoxymethyl)thiazole-4-carbaldehyde is 1S/C11H9NO2S/c13-6-9-8-15-11(12-9)7-14-10-4-2-1-3-5-10/h1-6,8H,7H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(Phenoxymethyl)thiazole-4-carbaldehyde is a powder at room temperature . It has a molecular weight of 219.26 .

Scientific Research Applications

Synthesis and Physicochemical Properties

Researchers have explored the synthesis of thiazole derivatives for their potential applications in materials chemistry. For instance, the study on symmetrically substituted thiazolo[5,4-d]thiazoles demonstrates the relationship between the structure of thiazole derivatives and their physicochemical properties, such as UV-Vis and fluorescence characteristics. These findings suggest applications in the development of materials with specific optical properties (Tokárová & Biathová, 2018).

Antimicrobial and Anti-inflammatory Activities

Derivatives of thiazole, including those synthesized from compounds structurally related to 2-(Phenoxymethyl)thiazole-4-carbaldehyde, have been assessed for antimicrobial, antioxidant, and anti-inflammatory activities. Studies show that some of these derivatives exhibit significant activity against various pathogens, highlighting their potential in medicinal chemistry for the development of new therapeutic agents (Abdel-Wahab et al., 2012).

Photophysical Studies

Investigations into the excited-state intramolecular proton transfer (ESIPT) processes and photophysical properties of 2-(2′-hydroxyphenol)thiazole-4-carbaldehyde derivatives have been conducted. These studies are crucial for understanding the fluorescent sensing mechanisms of these compounds, which could be applied in the development of novel fluorescent probes for metal ions (Su & Fang, 2020).

Development of Bioactive Substances

Research has been directed towards creating new 1,3-thiazole derivatives from 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes, with a focus on exploring their potential as bioactive substances. This area signifies the compound's role in the synthesis of novel molecules that may possess various biological activities (Sinenko et al., 2016).

Crystal Structure Analysis

The crystal and molecular structure of thiazole derivatives, including those similar to 2-(Phenoxymethyl)thiazole-4-carbaldehyde, have been described, providing insights into their structural characteristics. This information is valuable for the design of molecules with desired physical and chemical properties (Banu et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include measures for prevention, response, storage, and disposal .

properties

IUPAC Name

2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-6-9-8-15-11(12-9)7-14-10-4-2-1-3-5-10/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFBPIWCVMQAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenoxymethyl)-1,3-thiazole-4-carbaldehyde

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